molecular formula C15H24O2 B12673826 (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate CAS No. 84642-68-2

(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate

Cat. No.: B12673826
CAS No.: 84642-68-2
M. Wt: 236.35 g/mol
InChI Key: XUTGZCOUWNUKQS-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 g/mol. This compound is known for its unique structure, which includes a tricyclic decane core with an isobutyrate ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate typically involves the esterification of (Octahydro-4,7-methano-1H-inden-5-yl)methanol with isobutyric acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-inden-5-yl)methanol, which can then interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate
  • (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate
  • (Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate

Uniqueness

(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and industrial applications.

Properties

CAS No.

84642-68-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanylmethyl 2-methylpropanoate

InChI

InChI=1S/C15H24O2/c1-9(2)15(16)17-8-11-6-10-7-14(11)13-5-3-4-12(10)13/h9-14H,3-8H2,1-2H3

InChI Key

XUTGZCOUWNUKQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1CC2CC1C3C2CCC3

Origin of Product

United States

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